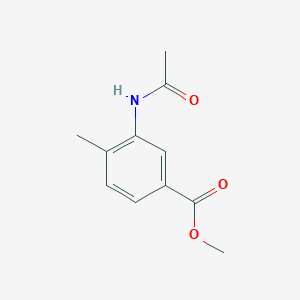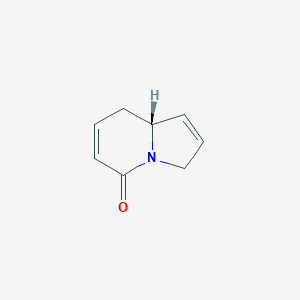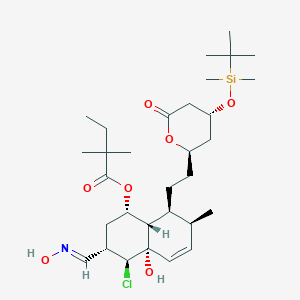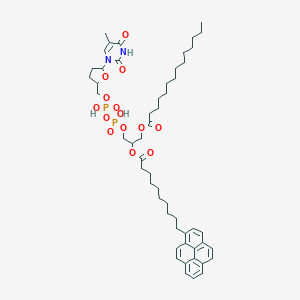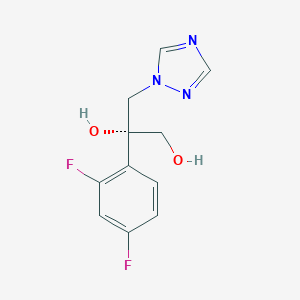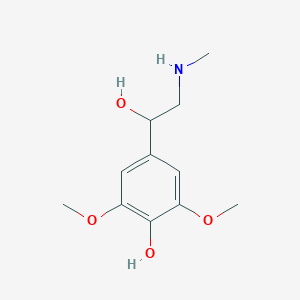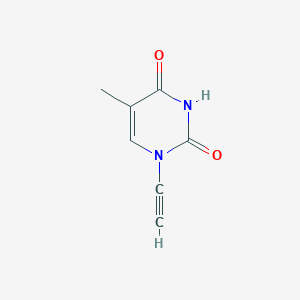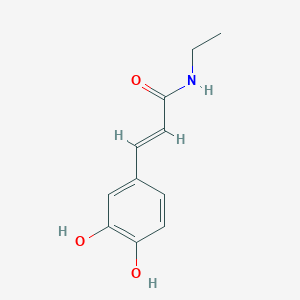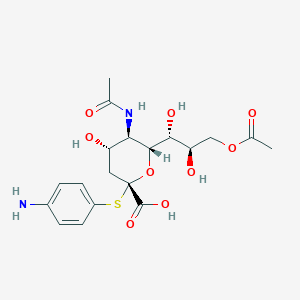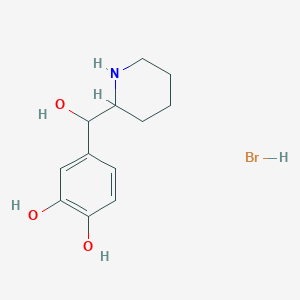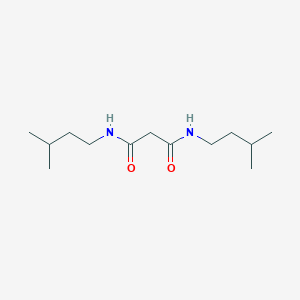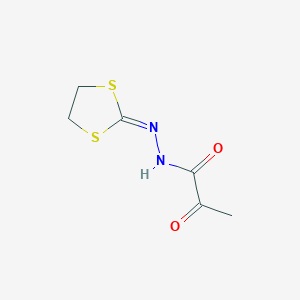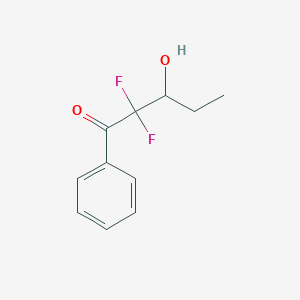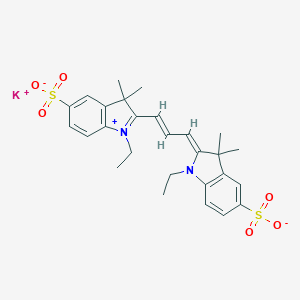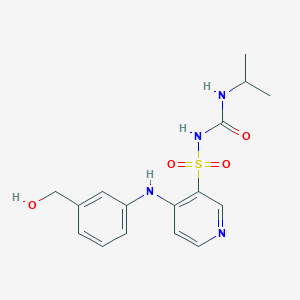
Hydroxy Torsemide
概要
説明
Hydroxy Torsemide is an aromatic primary alcohol resulting from the hydroxylation of the 3’-methyl group of the phenyl ring of torasemide . It is a metabolite of torasemide and has a role as a drug metabolite and a human xenobiotic metabolite .
Synthesis Analysis
Torsemide, a pyridine-3-sulfonylurea derivative, is a high-efficiency loop diuretic . During the process development of torsemide, several process-related substances, which have been specified in the pharmacopeia, would be produced . A new process for the synthesis of torsemide, in particular of pure and stable form II, comprises direct synthesis of torsemide from 4-(3-methylphenylamino)-3-pyridine-sulphonamide .Molecular Structure Analysis
The molecular formula of Hydroxy Torsemide is C16H20N4O4S . The IUPAC name is 1-[4-[3-(hydroxymethyl)anilino]pyridin-3-yl]sulfonyl-3-propan-2-ylurea .科学的研究の応用
Pharmacokinetics and Pharmacodynamics
Summary of the Application
Torsemide is widely used as a diuretic in clinical practice. Pharmacokinetic (PK) and pharmacodynamic (PD) simulations of torsemide for various population groups and exposure scenarios have been performed through human-scale physiologically-based PK-PD modeling of torsemide .
Methods of Application
For PBPK-PD modeling of torsemide, in-vitro and clinical data of torsemide reported previously were used. After exposure to clinical doses of torsemide, observed plasma (or serum) concentration and urine torsemide excretion profiles were used as PK-data, and observed urinary sodium excretion rate was used as PD-data .
Results or Outcomes
The established model captured various torsemide clinical results well. Differences in torsemide PKs and PDs between patient groups or CYP2C9 genetic polymorphisms were modelologically identified .
Synthesis and Characterization of Related Substances
Summary of the Application
During the process development of torsemide, several process-related substances, which have been specified in the pharmacopeia, would be produced .
Methods of Application
These related substances, including compounds A-E, were synthesized via simple procedures and subsequently characterized by 1H nuclear magnetic resonance (NMR), 13C NMR, and mass spectrometry .
Results or Outcomes
The availability of these related substances could allow for quality control in the process of torsemide .
Formulation and In-vitro Evaluation
Summary of the Application
Torsemide has been formulated into orodispersible films using solvent casting method .
Methods of Application
Films were prepared by Solvent casting technique using HPMC E15 (Polymer), PEG 400 (Plasticizer), Crosscarmelose sodium (Super disintegrating agent), and sodium saccharin (Sweetener) .
Results or Outcomes
The prepared films were evaluated for wetting and disintegration time, weight variation, drug content, percentage friability, thickness, hardness, and in vitro release .
Drug-Drug Interaction Studies
Summary of the Application
The number of clinical drug-drug interaction (DDI) studies involving drug transporters has increased rapidly in recent years, and the ability to predict transporter-mediated DDIs (TP-DDIs) is needed in the process of drug development . Torsemide is often used in these studies due to its wide usage and well-known pharmacokinetic properties .
Methods of Application
These studies often involve the administration of a cocktail of drugs, including Torsemide, to healthy human subjects, and the subsequent monitoring of various pharmacokinetic parameters .
Results or Outcomes
These studies have led to a better understanding of the role of various transporters and enzymes in drug metabolism and have helped in predicting potential DDIs .
Bioequivalence Studies
Summary of the Application
Torsemide is often used in bioequivalence studies, which are critical in the development of generic drugs .
Methods of Application
These studies typically involve the administration of the reference drug (Torsemide) and the test drug to healthy subjects on different occasions, and the subsequent comparison of their pharmacokinetic profiles .
Results or Outcomes
These studies have helped in establishing the bioequivalence of various generic formulations of Torsemide .
Stability Studies
Summary of the Application
Torsemide is often used in stability studies, which are critical in the development and quality control of pharmaceutical products .
Methods of Application
These studies typically involve the storage of the drug under various conditions for specified periods, and the subsequent analysis of the drug for any changes in its physical and chemical properties .
Results or Outcomes
These studies have helped in understanding the stability profile of Torsemide and in establishing appropriate storage conditions for it .
Clinical Trials in Heart Failure
Summary of the Application
Torsemide has been used in clinical trials for heart failure, such as the TRANSFORM-HF trial . These trials aim to compare the effectiveness of different diuretics in managing heart failure .
Methods of Application
In these trials, patients with heart failure are randomly assigned to receive either Torsemide or another diuretic. The patients’ health outcomes are then monitored over a specified period .
Results or Outcomes
The results of these trials can provide valuable insights into the comparative effectiveness of different diuretics in managing heart failure .
Therapeutic Drug Monitoring
Summary of the Application
While specific applications of Hydroxy Torsemide in therapeutic drug monitoring (TDM) are not readily available, TDM is a general practice used to optimize drug therapy. It involves measuring drug concentrations in blood to maintain a constant blood drug concentration .
Methods of Application
In TDM, blood samples are collected at specific times and analyzed for drug and metabolite concentrations. Dosage adjustments are made based on these concentrations and the patient’s clinical condition .
Results or Outcomes
TDM can improve patient care by adjusting the drug dose to ensure efficacy and reduce toxicity, thus optimizing drug therapy .
Toxicology Studies
Summary of the Application
Toxicology studies are essential in the drug development process to evaluate the safety of new drugs. While specific applications of Hydroxy Torsemide in toxicology studies are not readily available, Torsemide and its related substances have been used in such studies .
Methods of Application
These studies typically involve administering the drug to laboratory animals and observing for signs of toxicity. Various parameters, such as behavioral changes, clinical signs, body weight changes, mortality, and histopathological changes, are monitored .
Results or Outcomes
The results of these studies can provide valuable information about the safety profile of the drug, which is crucial for risk assessment and regulatory approval .
Safety And Hazards
将来の方向性
Pharmacokinetic (PK) and pharmacodynamic (PD) simulations of torsemide for various population groups and exposure scenarios were performed through human-scale physiologically-based PK-PD (PBPK-PD) modeling of torsemide . The PBPK-PD model established in this study is expected to be utilized for various clinical cases involving torsemide application in the future, enabling optimal drug therapy .
特性
IUPAC Name |
1-[4-[3-(hydroxymethyl)anilino]pyridin-3-yl]sulfonyl-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-11(2)18-16(22)20-25(23,24)15-9-17-7-6-14(15)19-13-5-3-4-12(8-13)10-21/h3-9,11,21H,10H2,1-2H3,(H,17,19)(H2,18,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYVLAMJCQZUCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560767 | |
| Record name | 4-[3-(Hydroxymethyl)anilino]-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy Torsemide | |
CAS RN |
99300-68-2 | |
| Record name | 4-((3-(Hydroxymethyl)phenyl)amino)-N-(((1-methylethyl)amino)carbonyl)-3-pyridinesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099300682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[3-(Hydroxymethyl)anilino]-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((3-(HYDROXYMETHYL)PHENYL)AMINO)-N-(((1-METHYLETHYL)AMINO)CARBONYL)-3-PYRIDINESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP35BY96VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



